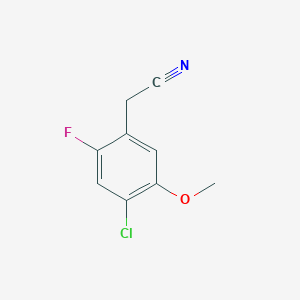
4-Chloro-2-fluoro-5-methoxybenzyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- is an organic compound with the molecular formula C9H7ClFNO It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzeneacetonitrile derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
科学的研究の応用
Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential use in various chemical reactions.
Biology: Research on the biological activity of this compound includes its potential use as a pharmacological agent. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- involves its interaction with specific molecular targets and pathways. The presence of halogen and methoxy groups on the benzene ring can influence its reactivity and binding affinity to various biological targets. The exact mechanism may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Benzeneacetonitrile, 4-chloro-2-fluoro-: This compound is similar but lacks the methoxy group, which can affect its reactivity and applications.
Benzeneacetonitrile, 4-fluoro-:
Uniqueness
Benzeneacetonitrile, 4-chloro-2-fluoro-5-methoxy- is unique due to the specific combination of substituents on the benzene ring
特性
CAS番号 |
374780-17-3 |
|---|---|
分子式 |
C9H7ClFNO |
分子量 |
199.61 g/mol |
IUPAC名 |
2-(4-chloro-2-fluoro-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7ClFNO/c1-13-9-4-6(2-3-12)8(11)5-7(9)10/h4-5H,2H2,1H3 |
InChIキー |
SCRNPAQKJRATEO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CC#N)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


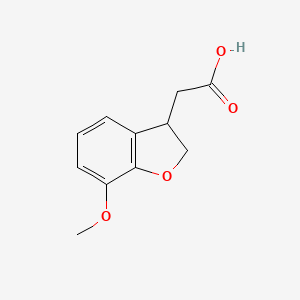
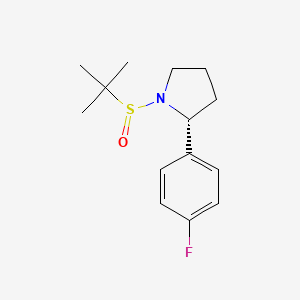
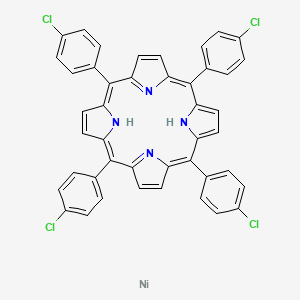
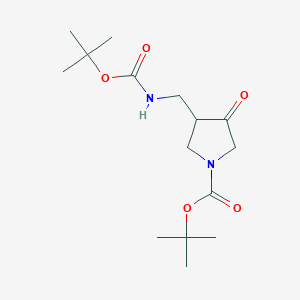
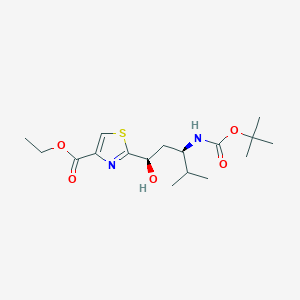
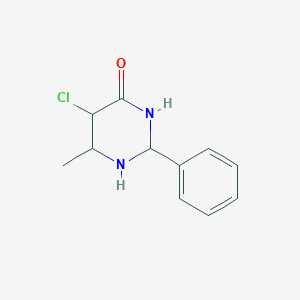
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B12334647.png)
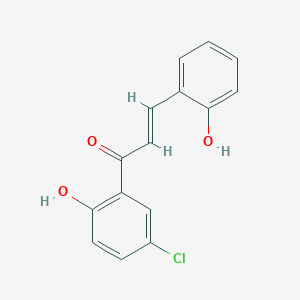
![8-Chloro-3-methyl-1-(oxolan-3-yl)imidazo[1,5-a]pyrazine](/img/structure/B12334668.png)
![(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334679.png)
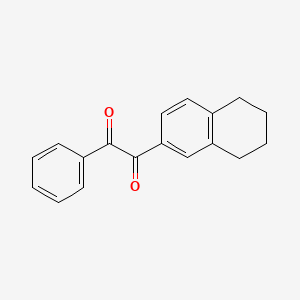
![Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)carbonyl]-1-(phenylmethyl)-, bromide](/img/structure/B12334685.png)
![(S,E)-16-Hydroxy-3-methyl-14-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4,5,6,9,10-hexahydro-1H-benzo[c][1]oxacyclotetradecine-1,7(8H)-dione](/img/structure/B12334691.png)
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12334699.png)
